![molecular formula C31H28N4O7 B2666776 4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931361-03-4](/img/no-structure.png)
4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C31H28N4O7 and its molecular weight is 568.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazoline derivatives have been the subject of extensive research due to their versatile chemical properties and potential biological activities. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines have been synthesized by reacting (2-aminophenyl)(diphenyl)carbinol with nitriles. This process highlights the chemical reactivity of quinazoline derivatives in forming complex structures with potential pharmacological activities (Gromachevskaya et al., 2017).
Potential Antimicrobial and Antitumor Activities
Quinazoline derivatives have been explored for their antimicrobial and antitumor activities. Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities is one such example. These compounds are synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, demonstrating the potential for these derivatives to serve as templates for developing new antimicrobial agents (Patel & Shaikh, 2011).
Another study focuses on the synthesis of novel quinazolinone derivatives and their evaluation for antimicrobial activity, showcasing the diverse potential of quinazoline compounds in combating various microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Furthermore, quinazoline derivatives have been investigated for their antitumor activities. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing significant broad-spectrum antitumor activities for some compounds. This highlights the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Propiedades
Número CAS |
931361-03-4 |
|---|---|
Fórmula molecular |
C31H28N4O7 |
Peso molecular |
568.586 |
Nombre IUPAC |
4-[[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O7/c1-40-22-13-14-27(41-2)25(16-22)33-28(36)19-34-26-8-4-3-7-24(26)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-15-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
Clave InChI |
IHMUHJNRPVVWAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


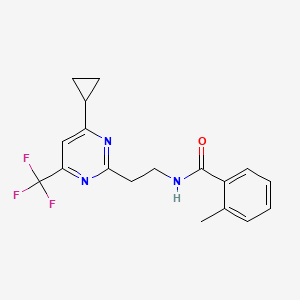
![3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2666696.png)

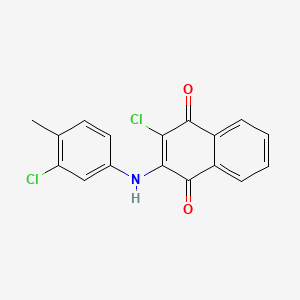
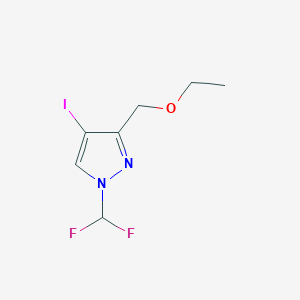
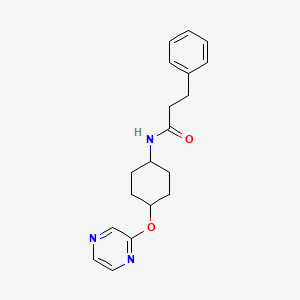
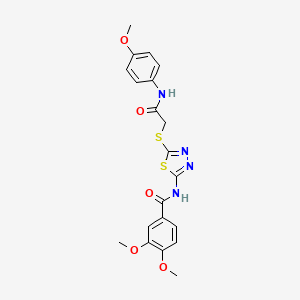
![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)

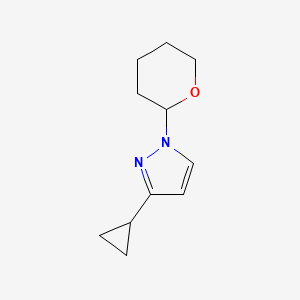
![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)
![N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2666714.png)
![2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2666716.png)
